Stereochemical Purity: cis-(1R*,4R*) Configuration vs. trans Isomer and Unspecified Stereochemistry Mixtures
The target compound is explicitly described as the (1R*,4R*) isomer, corresponding to the racemic cis-1,4-disubstituted cyclohexane. This is in contrast to the trans isomer (1R*,4S*) or mixtures of cis/trans. In phosphodiesterase (PDE) inhibitor SAR, a related compound series demonstrated that the cis isomer exhibited an IC₅₀ of 13 nM against PDE5A, while affinity for PDE2A was negligible (IC₅₀ > 20,000 nM), indicating that stereochemistry profoundly influences target selectivity [1]. Although direct comparative data for the exact cis vs. trans pair of this molecule is not publicly available, the class-level inference is that stereochemical configuration is a primary determinant of biological activity. Vendors explicitly market this compound with the (1R*,4R*) designation, ensuring procurement of the defined cis isomer rather than an undefined stereochemical mixture .
| Evidence Dimension | Stereochemical identity (cis/trans configuration) |
|---|---|
| Target Compound Data | (1R*,4R*) – cis configuration (racemic); Vendor purity: 95–98% |
| Comparator Or Baseline | Trans isomer (1R*,4S*) – not commercially listed; Unspecified stereochemistry mixture |
| Quantified Difference | Not directly quantified for this compound; for PDE inhibitor analog, cis isomer showed >1,500-fold selectivity for PDE5A (IC₅₀ 13 nM) over PDE2A (IC₅₀ >20,000 nM) [1] |
| Conditions | In vitro enzyme inhibition assay; recombinant human PDE5A and PDE2A; baculovirus-infected sf9 cells; substrate: FAM-cyclic-3',5'-GMP |
Why This Matters
Procuring the defined cis isomer eliminates stereochemical ambiguity, which is critical for reproducible SAR studies and patent filings where the exact stereochemistry may be claimed.
- [1] BindingDB. BDBM50467484 (CHEMBL4281590) – PDE5A IC50: 13 nM; PDE2A IC50: >20,000 nM. Shandong University / ChEMBL. View Source
